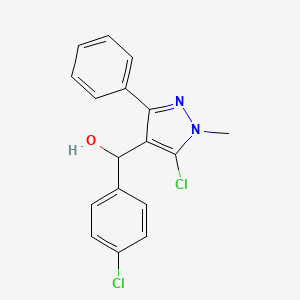

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

CAS No.: 956507-62-3

Cat. No.: VC6508561

Molecular Formula: C17H14Cl2N2O

Molecular Weight: 333.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956507-62-3 |

|---|---|

| Molecular Formula | C17H14Cl2N2O |

| Molecular Weight | 333.21 |

| IUPAC Name | (5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol |

| Standard InChI | InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3 |

| Standard InChI Key | YHDAICFSKYFDPB-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol, reflects its bifunctional structure: a pyrazole ring substituted at positions 1, 3, and 5, linked via a hydroxymethyl group to a 4-chlorophenyl moiety. The molecular formula is deduced as C17H13Cl2N2O, with a molecular weight of 339.20 g/mol (calculated from constituent atomic masses). This aligns with related diarylmethanol pyrazoles, such as 5-chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol (C16H12Cl2N2O, MW 319.19) .

Synonyms and Identifiers

While no CAS registry number is explicitly documented for this compound, structurally similar analogs include:

-

321538-17-4: (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol

-

55828-93-8: 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol

The absence of a unique CAS identifier underscores the novelty of the target compound, necessitating synthetic characterization for definitive identification.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol likely involves multi-step reactions, drawing from established pyrazole chemistry:

Step 1: Pyrazole Core Formation

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde could be prepared using the Vilsmeier-Haack reaction (DMF/POCl3), as demonstrated in the synthesis of related pyrazole aldehydes .

Step 2: Schiff Base Formation and Reduction

The aldehyde intermediate reacts with 4-chloroaniline to form a Schiff base, which is subsequently reduced to the secondary amine using sodium borohydride (NaBH4) .

Structural Characteristics and Molecular Geometry

Crystallographic Insights

Physicochemical Properties

The high LogP suggests significant lipophilicity, favoring membrane permeability—a trait valuable in bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume